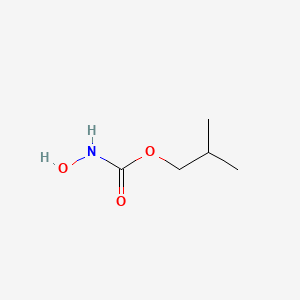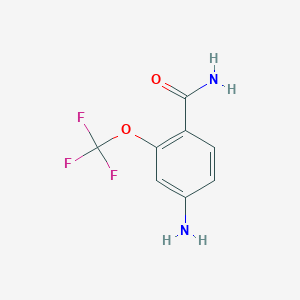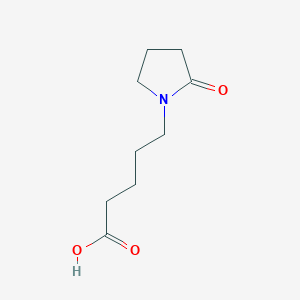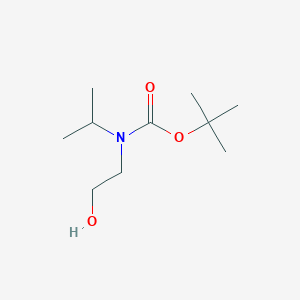
2-Bromo-6-(trifluoromethyl)benzamide
Overview
Description
2-Bromo-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5BrF3NO. It has a molecular weight of 268.03 . The IUPAC name for this compound is 2-bromo-5-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(trifluoromethyl)benzamide consists of a benzamide core with a bromine atom at the 2nd position and a trifluoromethyl group at the 6th position . For a detailed structural analysis, it’s recommended to use specialized software or databases that can provide 3D molecular structures.Physical And Chemical Properties Analysis
2-Bromo-6-(trifluoromethyl)benzamide is a solid at room temperature . It has a molecular weight of 268.03 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I consulted.Scientific Research Applications
Crystal Structure and Theoretical Studies
2-Bromo-6-(trifluoromethyl)benzamide has been a subject of interest in the field of crystallography and computational chemistry. For example, researchers have synthesized derivatives like 2-bromo-N-(2,4-difluorobenzyl)benzamide, characterized by NMR, EI-MS, and FT-IR, with its crystal structure determined by X-ray diffraction. These studies provide valuable insights into the supramolecular packing and intermolecular interactions of such compounds, which are crucial for understanding their behavior in solid states and potential applications in materials science (Polo et al., 2019).
Role in Synthesis of Complex Molecules
The compound has been used as an intermediate in the synthesis of more complex molecules. This includes its role in the synthesis of phenanthridinone derivatives and as a building block for creating metal complexes with potential applications in catalysis and material chemistry. For example, its derivatives have been used to synthesize Cu(II) and Ni(II) complexes, which were then characterized by elemental analyses, FT-IR, and NMR spectroscopy. These complexes' structural and molecular analyses contribute to our understanding of coordination chemistry and its applications in developing new materials and catalysts (Binzet et al., 2009).
Investigating Intermolecular Interactions
Research has also focused on understanding the role of halogen-involved intermolecular interactions and the existence of isostructurality in the crystal packing of compounds like 2-Bromo-6-(trifluoromethyl)benzamide and its analogs. Studies have been conducted on a series of benzamides to analyze the noncovalent interactions involving halogen atoms, which are critical for designing molecules with desired physical and chemical properties for applications in drug design and materials science (Mondal et al., 2018).
Antipathogenic Activity
Derivatives of 2-Bromo-6-(trifluoromethyl)benzamide have been tested for antimicrobial activity against various bacterial and fungal strains. This includes studying the antifungal activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which shows the potential of these compounds in developing new antimicrobial agents. Such studies are crucial for identifying novel compounds that can combat resistant microbial strains (Ienascu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKSELXWPCPNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene](/img/structure/B3146812.png)


![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)





![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)

